molecular formula C10H13NO3 B6256180 methyl 3-[(2-hydroxyethyl)amino]benzoate CAS No. 1225894-05-2

methyl 3-[(2-hydroxyethyl)amino]benzoate

Cat. No. B6256180
CAS RN: 1225894-05-2
M. Wt: 195.2
InChI Key:
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Description

Methyl 3-[(2-hydroxyethyl)amino]benzoate, also known as MEBA, is an organic compound that has been used extensively in a variety of scientific research applications. MEBA is a member of the family of compounds known as aminobenzoates, which are compounds consisting of an amine group attached to a benzene ring. MEBA has been studied for its potential use in a variety of biochemical and physiological processes, including as a potential inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent.

Scientific Research Applications

Methyl 3-[(2-hydroxyethyl)amino]benzoate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. methyl 3-[(2-hydroxyethyl)amino]benzoate has also been studied as a potential inhibitor of the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, methyl 3-[(2-hydroxyethyl)amino]benzoate has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). methyl 3-[(2-hydroxyethyl)amino]benzoate has also been studied as a potential stimulant of cellular metabolism, as it has been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, methyl 3-[(2-hydroxyethyl)amino]benzoate has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of methyl 3-[(2-hydroxyethyl)amino]benzoate is not yet fully understood. However, it is believed that methyl 3-[(2-hydroxyethyl)amino]benzoate acts as an inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. As an inhibitor of enzymes, methyl 3-[(2-hydroxyethyl)amino]benzoate has been shown to inhibit the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, methyl 3-[(2-hydroxyethyl)amino]benzoate has been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). As a stimulant of cellular metabolism, methyl 3-[(2-hydroxyethyl)amino]benzoate has been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, as a potential therapeutic agent, methyl 3-[(2-hydroxyethyl)amino]benzoate has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-[(2-hydroxyethyl)amino]benzoate are not yet fully understood. However, it has been shown to have a variety of effects on biochemical and physiological processes. methyl 3-[(2-hydroxyethyl)amino]benzoate has been shown to inhibit the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, methyl 3-[(2-hydroxyethyl)amino]benzoate has been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). methyl 3-[(2-hydroxyethyl)amino]benzoate has also been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, methyl 3-[(2-hydroxyethyl)amino]benzoate has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-[(2-hydroxyethyl)amino]benzoate for laboratory experiments is its relatively simple synthesis method. As discussed above, methyl 3-[(2-hydroxyethyl)amino]benzoate can be synthesized in a laboratory setting by reacting ethyl 3-aminobenzoate with 2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction produces ethyl 3-[(2-hydroxyethyl)amino]benzoate, which can then be alkylated with methyl iodide to form methyl 3-[(2-hydroxyethyl)amino]benzoate. This synthesis method is relatively simple and can be easily accomplished in the lab.
However, there are also some limitations to using methyl 3-[(2-hydroxyethyl)amino]benzoate in laboratory experiments. One of the major limitations is that methyl 3-[(2-hydroxyethyl)amino]benzoate is a relatively new compound, and as such, its biochemical and physiological effects are not yet fully understood. Additionally, methyl 3-[(2-hydroxyethyl)amino]benzoate has not yet been tested in humans, so its potential therapeutic uses are still unknown. Finally, methyl 3-[(2-hydroxyethyl)amino]benzoate is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

As methyl 3-[(2-hydroxyethyl)amino]benzoate is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of methyl 3-[(2-hydroxyethyl)amino]benzoate. This could include exploring its potential use as an inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. Additionally, further research could be conducted into the potential therapeutic uses of methyl 3-[(2-hydroxyethyl)amino]benzoate, including its potential use in the treatment of cancer, diabetes, and inflammation. Finally, further research could be conducted into the potential cost-effectiveness of methyl 3-[(2-hydroxyethyl)amino]benzoate as a laboratory reagent.

Synthesis Methods

Methyl 3-[(2-hydroxyethyl)amino]benzoate can be synthesized in a laboratory setting by reacting ethyl 3-aminobenzoate with 2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction produces ethyl 3-[(2-hydroxyethyl)amino]benzoate, which can then be alkylated with methyl iodide to form methyl 3-[(2-hydroxyethyl)amino]benzoate. This synthesis method is relatively simple and can be easily accomplished in the lab.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[(2-hydroxyethyl)amino]benzoate involves the reaction of 3-nitrobenzoic acid with ethylene glycol to form methyl 3-nitrobenzoate, which is then reduced to methyl 3-aminobenzoate. The resulting product is then reacted with 2-chloroethylamine hydrochloride to form methyl 3-[(2-chloroethyl)amino]benzoate, which is then treated with sodium hydroxide and ethylene glycol to form the final product, methyl 3-[(2-hydroxyethyl)amino]benzoate.", "Starting Materials": [ "3-nitrobenzoic acid", "ethylene glycol", "sodium borohydride", "methyl 3-aminobenzoate", "2-chloroethylamine hydrochloride", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-nitrobenzoic acid is reacted with ethylene glycol in the presence of sulfuric acid to form methyl 3-nitrobenzoate.", "Step 2: Methyl 3-nitrobenzoate is reduced to methyl 3-aminobenzoate using sodium borohydride as a reducing agent.", "Step 3: Methyl 3-aminobenzoate is reacted with 2-chloroethylamine hydrochloride in the presence of triethylamine to form methyl 3-[(2-chloroethyl)amino]benzoate.", "Step 4: Methyl 3-[(2-chloroethyl)amino]benzoate is treated with sodium hydroxide and ethylene glycol to form the final product, methyl 3-[(2-hydroxyethyl)amino]benzoate." ] }

CAS RN

1225894-05-2

Product Name

methyl 3-[(2-hydroxyethyl)amino]benzoate

Molecular Formula

C10H13NO3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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